3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is an organic compound known for its unique structure and properties This compound is part of the naphthohydrazide family, which is characterized by the presence of a hydrazide group attached to a naphthalene ring
Preparation Methods
The synthesis of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential as a fluorescent chemosensor for detecting metal ions like aluminum.
Medicine: Research has explored its potential anticancer and antiviral activities due to its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to form intra-molecular hydrogen bonds and participate in excited state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET) processes. These mechanisms are crucial for its function as a fluorescent chemosensor. The compound’s hydroxyl group forms a hydrogen bond with the adjacent imine nitrogen, and upon light excitation, the PET process is triggered, enhancing fluorescence when coordinated with metal ions like aluminum .
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide include:
3-hydroxy-2-naphthoic acid: Known for its use in the synthesis of azo dyes and pigments.
3-hydroxy-N’-(4-hydroxybenzylidene)-2-naphthohydrazide: Another naphthohydrazide derivative with similar structural features.
3-hydroxy-N’-(2-nitrobenzylidene)-2-naphthohydrazide: A compound with a nitro group that exhibits different reactivity and applications.
The uniqueness of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide lies in its specific structural arrangement, which allows for unique interactions and applications, particularly in fluorescence-based sensing technologies.
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+ |
InChI Key |
IVAXOZBDCLFJFF-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)O |
Origin of Product |
United States |
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